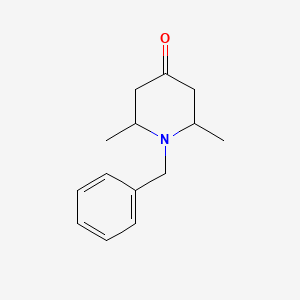

1-Benzyl-2,6-dimethylpiperidin-4-one

CAS No.: 32941-09-6

Cat. No.: VC2367719

Molecular Formula: C14H19NO

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32941-09-6 |

|---|---|

| Molecular Formula | C14H19NO |

| Molecular Weight | 217.31 g/mol |

| IUPAC Name | 1-benzyl-2,6-dimethylpiperidin-4-one |

| Standard InChI | InChI=1S/C14H19NO/c1-11-8-14(16)9-12(2)15(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |

| Standard InChI Key | RZABKAGQMPNUFJ-UHFFFAOYSA-N |

| SMILES | CC1CC(=O)CC(N1CC2=CC=CC=C2)C |

| Canonical SMILES | CC1CC(=O)CC(N1CC2=CC=CC=C2)C |

Introduction

Chemical Identity and Structural Characteristics

1-Benzyl-2,6-dimethylpiperidin-4-one is a nitrogen-containing heterocyclic compound characterized by a six-membered piperidine ring with a ketone group at the 4-position, methyl substituents at the 2 and 6 positions, and a benzyl group attached to the nitrogen atom. This specific arrangement of functional groups gives the compound its unique chemical identity and contributes to its biological activities. The compound represents an important scaffold in medicinal chemistry due to its potential for further derivatization and modification.

Basic Chemical Information

The compound features a molecular formula of C₁₄H₁₉NO with a calculated molecular weight of 217.31 g/mol. Its structure combines the pharmacophoric elements of a benzyl group, a piperidinone ring, and methyl substituents, which collectively contribute to its chemical reactivity and potential biological activities. The compound is registered with CAS number 32941-09-6, serving as its unique chemical identifier in scientific databases and regulatory contexts.

Structural Features and Conformational Analysis

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO |

| Molecular Weight | 217.31 g/mol |

| CAS Number | 32941-09-6 |

| Physical State | Solid at room temperature |

| Functional Groups | Ketone, tertiary amine, benzyl, methyl |

| Solubility | Soluble in most organic solvents |

| Chemical Reactivity | Reactive at the ketone position; nitrogen acts as a nucleophile |

The compound's ketone group serves as a reactive site for various chemical transformations, making it versatile in organic synthesis applications. The tertiary amine functionality also contributes to its ability to participate in various chemical reactions, particularly as a nucleophile in substitution reactions.

Synthesis Methods and Production

The synthesis of 1-Benzyl-2,6-dimethylpiperidin-4-one employs various organic chemistry techniques that aim to achieve high yields and stereoselectivity. Multiple synthetic routes have been developed, with asymmetric synthesis approaches being particularly valuable for controlling the stereochemistry at the 2 and 6 positions of the piperidine ring.

Traditional Synthesis Approaches

Traditional synthesis methods for 1-Benzyl-2,6-dimethylpiperidin-4-one typically involve the reaction of appropriate precursors under controlled conditions to form the desired piperidinone structure. One common approach utilizes a Mannich-type reaction, where appropriate ketone compounds react with primary or secondary amines in the presence of formaldehyde or other aldehydes to form the piperidine ring system. The benzyl group can be introduced through N-alkylation reactions, while the methyl groups may be incorporated either during the initial ring formation or through subsequent substitution reactions.

Asymmetric Synthesis and Catalysis

Asymmetric synthesis techniques are frequently employed to control the stereochemistry of 1-Benzyl-2,6-dimethylpiperidin-4-one, particularly when specific stereoisomers are desired for biological studies. These methods often utilize chiral catalysts or auxiliaries to induce the formation of specific stereoisomers with high enantioselectivity and diastereoselectivity. The development of efficient asymmetric synthesis protocols has been essential for studying the relationship between stereochemistry and biological activity of this compound and its derivatives.

Research Applications in Medicinal Chemistry

1-Benzyl-2,6-dimethylpiperidin-4-one has diverse applications in research, particularly in medicinal chemistry and drug development. Its versatile structure allows for various modifications that can lead to compounds with different biological activities.

Role as a Synthetic Intermediate

Comparison with Structurally Related Compounds

Comparing 1-Benzyl-2,6-dimethylpiperidin-4-one with structurally related compounds provides insights into structure-function relationships and helps in understanding the specific contributions of different functional groups to biological activity.

Comparison with 1-Benzyl-2,6-dimethylpiperidin-4-ol

A structurally related compound, 1-Benzyl-2,6-dimethylpiperidin-4-ol (C₁₄H₂₁NO, MW 219.32 g/mol), differs from 1-Benzyl-2,6-dimethylpiperidin-4-one by having a hydroxyl group at the 4-position instead of a ketone. This subtle structural difference significantly affects the compound's chemical reactivity, hydrogen-bonding capabilities, and potential biological interactions. Research indicates that 1-Benzyl-2,6-dimethylpiperidin-4-ol exhibits potential biological activities, particularly in pharmacology, and has been studied for its effects on neurotransmitter systems, especially concerning dopamine and serotonin pathways.

Structure-Function Relationship Analysis

The analysis of structure-function relationships in 1-Benzyl-2,6-dimethylpiperidin-4-one and related compounds provides valuable insights for medicinal chemistry research. The presence of the ketone group at the 4-position offers opportunities for further derivatization, such as reductive amination or Wittig reactions, to introduce additional functional groups that may enhance binding to specific biological targets. Similarly, modifications to the benzyl group or substitution of the methyl groups can fine-tune the compound's lipophilicity, metabolic stability, and receptor selectivity.

Future Research Directions

Research on 1-Benzyl-2,6-dimethylpiperidin-4-one continues to evolve, with several promising directions for future investigation. These include further exploration of its biological activities, development of improved synthesis methods, and investigation of potential therapeutic applications.

Advanced Synthesis Methodologies

Future research may focus on developing more efficient and environmentally friendly synthesis methods for 1-Benzyl-2,6-dimethylpiperidin-4-one. This could include the use of biocatalysis, flow chemistry, and other green chemistry approaches to improve yield, reduce waste, and enhance stereoselectivity. Such advancements would make the compound more accessible for research and potential commercial applications.

Expanded Biological Screening

Comprehensive screening of 1-Benzyl-2,6-dimethylpiperidin-4-one and its derivatives against a wide range of biological targets could reveal new potential therapeutic applications. This would involve testing the compound's activity in various assays for receptor binding, enzyme inhibition, and cellular effects. High-throughput screening approaches, combined with computational modeling, could accelerate the discovery of novel biological activities.

Development of Novel Derivatives

The synthesis and evaluation of novel derivatives of 1-Benzyl-2,6-dimethylpiperidin-4-one represent a promising area for future research. By systematically modifying different parts of the molecule, researchers can develop structure-activity relationships that guide the design of compounds with enhanced potency, selectivity, and pharmacokinetic properties. This approach could lead to the development of new therapeutic agents for various medical conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume